N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives Synthesis: The synthesis typically begins with thiophene derivatives, which are reacted with appropriate reagents to introduce the carbonyl and trifluoromethyl groups.
Coupling Reactions: Suzuki-Miyaura coupling is often employed to link the thiophene and benzamide components. This involves the use of palladium catalysts and boronic acids or esters.
Amide Formation: The final step involves the formation of the amide bond between the thiophene derivative and the trifluoromethyl benzamide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation to introduce carbonyl groups.
Reduction: Reduction reactions may be used to modify the trifluoromethyl group.
Substitution: Substitution reactions are employed to introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiophene-3-carbonyl chloride.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the biological context but may involve modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Thiophene-3-carbonyl chloride: Similar in structure but lacks the trifluoromethyl group.
3-(trifluoromethyl)benzamide: Similar in the benzamide moiety but lacks the thiophene component.
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide: Similar but without the trifluoromethyl group.
Uniqueness: N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the combination of the thiophene ring, trifluoromethyl group, and benzamide moiety, which provides distinct chemical and biological properties compared to its similar compounds.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c19-18(20,21)13-3-1-2-11(8-13)17(24)22-9-14-4-5-15(26-14)16(23)12-6-7-25-10-12/h1-8,10H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMQLTLGDJXTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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